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Compound of Interest

1,5-dimethyl-1H-indole-2-
Compound Name:
carbaldehyde

Cat. No.: B1324310

A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Dimethyl-1H-indole-2-
carbaldehyde Derivatives

For researchers, scientists, and drug development professionals, understanding the three-
dimensional structure of molecules is paramount for rational drug design and structure-activity
relationship studies. X-ray crystallography provides definitive insights into the solid-state
conformation and packing of crystalline compounds. This guide offers a comparative analysis
of the X-ray crystallographic data of derivatives of 1,5-dimethyl-1H-indole-2-carbaldehyde, a
key scaffold in medicinal chemistry.

While the crystal structure of 1,5-dimethyl-1H-indole-2-carbaldehyde itself is not publicly
available, this guide presents a detailed comparison with its constitutional isomer, 5-methyl-1H-
indole-3-carbaldehyde, and a closely related derivative, 1-(phenylsulfonyl)-1H-indole-2-
carbaldehyde. This comparative approach provides valuable insights into the structural
nuances influenced by substituent placement and nature.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two indole
carbaldehyde derivatives, offering a quantitative comparison of their solid-state structures.
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5-Methyl-1H-indole-3-

1-(Phenylsulfonyl)-1H-

Parameter .
carbaldehyde[1] indole-2-carbaldehyde

Chemical Formula C10HsNO C15H11NOsS

Molecular Weight 159.18 g/mol 285.31 g/mol

Crystal System Orthorhombic Monoclinic

Space Group Pbca P2i/c

a (A) 16.9456(19) 10.1333(4)

b (A) 5.7029(6) 10.5933(4)

c (A 8.6333(9) 12.4259(5)

a(°) 90 90

B () 90 99.151(2)

y () 90 90

Volume (A3) 834.31(15) 1318.15(9)

z 4 4

Calculated Density (g/cm3) 1.267 1.436

Radiation Type Mo Ka Mo Ka

Temperature (K) 296 150

Final R indices (I > 20(1))

R1 =0.038, wR2 = 0.107

R1 =0.035, wR2 = 0.089

Experimental Protocols

A generalized experimental protocol for the X-ray crystallographic analysis of indole-2-

carbaldehyde derivatives is outlined below, based on the methodologies reported in the

compared studies.

Synthesis and Crystallization
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Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a
saturated solution of the compound. Common solvents for crystallization include ethanol, ethyl
acetate, or mixtures of solvents. The commercially available compound is dissolved in a
minimum amount of the appropriate solvent, and the solution is allowed to stand undisturbed at
room temperature for several days to weeks, leading to the formation of well-defined crystals.

X-ray Data Collection and Processing

A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction
data is collected using a diffractometer equipped with a CCD or CMOS detector.
Monochromatic radiation, typically Mo Ka (A = 0.71073 A) or Cu Ka (A = 1.54184 A), is used.
The data collection is usually performed at a controlled temperature, often 100 K or 296 K, to
minimize thermal vibrations.

The collected diffraction images are processed to obtain the unit cell parameters and integrated
intensities of the reflections. This process involves indexing the reflections, integrating their
intensities, and applying corrections for various effects such as Lorentz factor, polarization, and
absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an
initial model of the atomic positions. This model is then refined against the experimental
diffraction data using full-matrix least-squares techniques. In the final stages of refinement,
anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen
atoms are often placed in calculated positions and refined using a riding model. The final
refined structure is validated using various crystallographic metrics.

Visualizations

The following diagrams illustrate the typical workflow of an X-ray crystallographic analysis and
the logical relationship of the key steps involved.
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Caption: A typical workflow for X-ray crystallographic analysis.
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Caption: Logical relationships in determining a crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

